molecular formula C8H8Cl2FN B1467700 2-(2,4-Dichlorophenyl)-2-fluoroethanamine CAS No. 960111-88-0

2-(2,4-Dichlorophenyl)-2-fluoroethanamine

Cat. No. B1467700
M. Wt: 208.06 g/mol
InChI Key: YMHASCSYQOHBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-2-fluoroethanamine (2,4-DCPF) is a fluorinated amine that has been widely studied in scientific research due to its potential applications in medicine, biochemistry, and pharmacology. It has a wide range of biochemical and physiological effects, making it an attractive research compound.

Scientific Research Applications

Another related compound is “4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid” which has been studied in the context of evaluating plant hormone regulators . The synthesis and spectroscopic characterization of this compound are described in the source , but it doesn’t provide the specific details you’re looking for .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHASCSYQOHBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-2-fluoroethanamine

Synthesis routes and methods

Procedure details

To a solution of 2-(2,4-dichlorophenyl)-2-fluoroacetonitrile (0.263 g, 1.29 mmol) in THF (2 ml) was added borane-DMS complex (0.134 ml, 1.42 mmol), and the reaction was heated to reflux under argon for one hour. The reaction was cooled to ambient temperature, and 0.4 ml of concentrated hydrochloric acid were added. The reaction mixture was again heated to reflux for 30 minutes, then cooled to ambient temperature and treated with 1M sodium hydroxide until the pH reached 13. The reaction was extracted three times with ether, and the combined organic layers were washed with saturated sodium chloride, dried over anhydrous potassium carbonate, filtered, and concentrated to yield 217 mg of the title compound (80.9% yield).
Name
2-(2,4-dichlorophenyl)-2-fluoroacetonitrile
Quantity
0.263 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 2
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 3
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 4
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 5
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 6
2-(2,4-Dichlorophenyl)-2-fluoroethanamine

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